L-669083

描述

属性

CAS 编号 |

130007-52-2 |

|---|---|

分子式 |

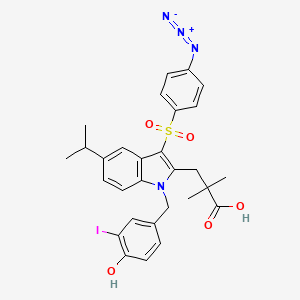

C29H29IN4O5S |

分子量 |

672.5 g/mol |

IUPAC 名称 |

3-[3-(4-azidophenyl)sulfonyl-1-[(4-hydroxy-3-iodophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C29H29IN4O5S/c1-17(2)19-6-11-24-22(14-19)27(40(38,39)21-9-7-20(8-10-21)32-33-31)25(15-29(3,4)28(36)37)34(24)16-18-5-12-26(35)23(30)13-18/h5-14,17,35H,15-16H2,1-4H3,(H,36,37) |

InChI 键 |

AKCMQYDDRKIENA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=C(C=C3)N=[N+]=[N-])CC(C)(C)C(=O)O)CC4=CC(=C(C=C4)O)I |

外观 |

Solid powder |

其他CAS编号 |

130007-52-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L 669083; L-669083; L669083; L-669,083; L 669,083; L669,083; |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Enigma of L-669083: A Search for Scientific Data

Despite a comprehensive search of scientific databases and publicly available literature, the compound designated as L-669083 remains elusive. No significant research data, including basic chemical properties, mechanism of action, or results from in vitro or in vivo studies, could be identified for a compound with this identifier.

This lack of information prevents the creation of the requested in-depth technical guide. The foundational elements required for such a document, including quantitative data for structured tables, detailed experimental protocols, and defined signaling pathways for visualization, are not available in the public domain for a compound named this compound.

It is highly probable that "this compound" may be an internal compound designation not yet disclosed in published research, a developmental code that was discontinued, or a potential typographical error in the query.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier. Should a corrected name or alternative designation be available, a renewed search for its properties and associated research can be conducted.

For progress in any research endeavor involving a specific chemical entity, accurate identification is the crucial first step. Without this, accessing the wealth of scientific knowledge and experimental data necessary to build a comprehensive understanding is not possible. We recommend consulting internal documentation, laboratory notebooks, or the original source of the "L--669083" designation to ensure accuracy.

An In-Depth Technical Guide to the Mechanism of Action of Farnesyltransferase Inhibitors in Post-Translational Protein Modification

Disclaimer: No publicly available scientific literature or data could be found for the specific compound "L-669083." Therefore, this technical guide will provide a comprehensive overview of the mechanism of action for the broader class of Farnesyltransferase Inhibitors (FTIs). The principles, data, and experimental protocols described herein are based on well-characterized FTIs and are intended to be representative of the class.

Introduction to Farnesyltransferase and Protein Prenylation

Farnesyltransferase (FTase) is a crucial enzyme involved in the post-translational modification of a specific subset of cellular proteins.[1][2] This modification, termed prenylation, involves the attachment of a 15-carbon isoprenoid lipid called a farnesyl pyrophosphate (FPP) to a cysteine residue within a "CaaX" motif at the C-terminus of the target protein.[1] This lipid anchor is essential for the proper subcellular localization and function of these proteins, many of which are key signaling molecules.[3]

One of the most critical substrates for FTase is the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[4] Ras proteins are central to signal transduction pathways that regulate cell proliferation, differentiation, and survival.[5] The farnesylation of Ras is a prerequisite for its attachment to the inner surface of the plasma membrane, where it can be activated and engage with downstream effector proteins.[3] Dysregulation of Ras signaling, often due to activating mutations, is a hallmark of many human cancers.[4]

Mechanism of Action of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block the action of FTase.[1] By preventing the farnesylation of Ras and other target proteins, FTIs disrupt their ability to localize to the cell membrane and participate in signaling cascades.[3] This inhibition of aberrant signaling can lead to the suppression of tumor cell growth and, in some cases, the induction of apoptosis.[5]

The primary mechanism of action of FTIs involves competitive inhibition of FTase. These small molecules typically bind to the active site of the enzyme, competing with either the farnesyl pyrophosphate or the protein substrate. This prevents the formation of the farnesylated protein product.

It is important to note that while initially developed as a means to target oncogenic Ras, the anti-tumor effects of FTIs are now understood to be more complex.[3] Some Ras isoforms, like K-Ras and N-Ras, can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase-I (GGTase-I), when FTase is inhibited.[4] However, other farnesylated proteins, such as Rheb (Ras homolog enriched in brain), which is a key activator of the mTOR pathway, are not substrates for GGTase-I and are therefore more sensitive to FTIs.[4][5] The inhibition of these other farnesylated proteins is thought to contribute significantly to the therapeutic effects of FTIs.[3]

Quantitative Data: Inhibitory Potency of Representative FTIs

The potency of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several well-characterized FTIs against FTase and in cellular assays.

| Compound | Target | IC50 (nM) | Reference |

| Tipifarnib (R115777) | Farnesyltransferase (FTase) | 0.86 | [2] |

| Lonafarnib (SCH66336) | H-Ras Farnesylation | 1.9 | [2] |

| Lonafarnib (SCH66336) | K-Ras Farnesylation | 5.2 | [2] |

| Lonafarnib (SCH66336) | N-Ras Farnesylation | 2.8 | [2] |

| L-778,123 | Farnesyl-protein transferase (FPTase) | 2 | [2] |

| L-778,123 | Geranylgeranyl-protein transferase type-I (GGPTase-I) | 98 | [2] |

Experimental Protocols

The evaluation of farnesyltransferase inhibitors involves a combination of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Farnesyltransferase Activity Assay

Objective: To measure the direct inhibitory effect of a compound on the activity of purified farnesyltransferase.

General Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified farnesyltransferase, a fluorescently or radioactively labeled farnesyl pyrophosphate, and a peptide substrate containing the CaaX motif (e.g., a peptide derived from the C-terminus of Ras).

-

Inhibitor Addition: The test compound (FTI) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (typically 37°C) for a specific period to allow for the enzymatic transfer of the farnesyl group to the peptide substrate.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of farnesylated peptide is quantified. This can be achieved by various methods depending on the label used, such as scintillation counting for radiolabeled FPP or fluorescence polarization for fluorescently labeled substrates.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Cellular Assay for Inhibition of Protein Prenylation

Objective: To assess the ability of a compound to inhibit the farnesylation of target proteins within a cellular context.

General Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with a known Ras mutation) is cultured and treated with the test FTI at various concentrations for a defined period.

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract the total protein content.

-

Protein Separation: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting (Western Blotting): The separated proteins are transferred to a membrane and probed with antibodies specific for a farnesylated protein (e.g., H-Ras or HDJ2) and its unprenylated form. The unprenylated form of the protein typically migrates slower on the gel.

-

Detection and Quantification: The antibody-bound proteins are detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal. The intensity of the bands corresponding to the farnesylated and unfarnesylated proteins is quantified.

-

Data Analysis: The ratio of unfarnesylated to farnesylated protein is calculated for each FTI concentration. The EC50 (half-maximal effective concentration) for the inhibition of protein prenylation is then determined.

Visualizations

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-669083: An Obscure Farnesyltransferase Inhibitor with Limited Publicly Available Data

Despite significant interest in farnesyltransferase inhibitors (FTIs) as potential therapeutic agents, particularly in oncology, the compound designated L-669083 remains largely undocumented in publicly accessible scientific literature and databases. Extensive searches have yielded no specific data regarding its chemical structure, biological activity, or use in laboratory settings.

Farnesyltransferase inhibitors are a class of experimental drugs that target the enzyme farnesyltransferase. This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. By attaching a farnesyl lipid group to these proteins, farnesyltransferase enables their localization to the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell growth, proliferation, and survival.

The rationale behind the development of FTIs stems from the frequent mutation of Ras genes in human cancers, leading to constitutively active Ras proteins that drive tumorigenesis. By inhibiting farnesyltransferase, FTIs were initially designed to block the function of oncogenic Ras and thereby halt cancer progression.

While other FTIs such as lonafarnib and tipifarnib have been extensively studied in preclinical and clinical trials, information on this compound is conspicuously absent. This suggests several possibilities:

-

Early-Stage Compound: this compound may have been an early-stage research compound that did not advance to later stages of development due to lack of efficacy, unfavorable pharmacokinetic properties, or toxicity.

-

Internal Designation: The identifier this compound could be an internal code used by a pharmaceutical company that was never publicly disclosed or associated with a published chemical structure.

-

Precursor or Analog: It is possible that this compound was a precursor or a closely related analog to a more well-characterized FTI, but was not itself the subject of significant investigation.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound. The scientific community's understanding of the laboratory use of this specific compound is limited by the lack of published research. Researchers interested in farnesyltransferase inhibition would be better served by focusing on well-documented inhibitors with extensive publicly available data.

L-669083: A Technical Guide to Safety Precautions and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for the research compound L-669083. Due to the limited availability of specific safety and toxicological data for this novel compound, this document emphasizes a conservative approach, treating this compound as a potentially hazardous substance and adhering to the best practices for handling unknown or potent research chemicals.

Hazard Communication and Risk Assessment

As a novel research chemical, this compound lacks a comprehensive, publicly available Material Safety Data Sheet (MSDS). Therefore, researchers must operate under the assumption that the compound could be hazardous. A thorough risk assessment should be conducted before any handling, taking into account the potential for toxicity, irritation, and other health effects.

Core Principle: Treat all compounds of unknown toxicity as potentially toxic.[1]

Logical Framework for Risk Assessment

A systematic approach to risk assessment is crucial when working with novel compounds. The following diagram illustrates a logical workflow for evaluating and mitigating risks associated with this compound.

Caption: Risk assessment workflow for handling novel research compounds.

Hierarchy of Controls

To minimize potential exposure to this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective measures first.

| Control Level | Examples for this compound Handling | Notes |

| Elimination/Substitution | - Consider if a less hazardous, well-characterized compound can be used. | Often not feasible in novel research. |

| Engineering Controls | - Use of a certified chemical fume hood.[2] - Enclosed balance for weighing. - Use of a blast shield for potentially explosive reactions.[2] | The most effective way to minimize airborne exposure. |

| Administrative Controls | - Develop and strictly follow Standard Operating Procedures (SOPs). - Restrict access to authorized personnel.[3] - Provide comprehensive training on handling potent compounds. - Clearly label all containers and storage areas.[3] | Reinforces safe work practices. |

| Personal Protective Equipment (PPE) | - See Section 3 for detailed PPE recommendations. | The last line of defense against exposure. |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | - Nitrile or neoprene gloves.[2] - Double gloving may be appropriate for handling concentrated solutions. | To prevent dermal absorption. No single glove material protects against all chemicals, so check for breakthrough times if available.[1] |

| Eye Protection | - ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2] | To protect against splashes and aerosols. |

| Skin and Body Protection | - A fully buttoned lab coat.[2] - Consider a flame-resistant lab coat if working with flammable solvents.[2] | To prevent contamination of personal clothing. |

| Respiratory Protection | - Generally not required if work is conducted in a certified chemical fume hood.[2] | If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. |

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

| Emergency Situation | Immediate Actions | Follow-up |

| Skin Contact | 1. Immediately remove contaminated clothing.[2] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[2] | Seek immediate medical attention.[2] |

| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2] 2. Remove contact lenses if present and easy to do.[2] | Seek immediate medical attention.[2] |

| Inhalation | 1. Move the affected individual to fresh air.[2] | Seek immediate medical attention.[2] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. | Seek immediate medical attention. |

| Spill | 1. Alert others in the area. 2. Evacuate the immediate area if the spill is large or generates significant vapors. 3. If safe to do so, contain the spill with an inert absorbent material. | Follow institutional procedures for hazardous waste cleanup and disposal. |

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be clearly labeled with the compound name and any known or suspected hazards.[2] Store in secondary containment.[2]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

The safe handling of novel research compounds like this compound is paramount in a research setting. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established safe laboratory practices, researchers can minimize the risks associated with these valuable but potentially hazardous materials. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible research.

References

The Role of L-669083 in Protein Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of Farnesyl-Protein Transferase

L-669083 is a compound belonging to the class of farnesyltransferase inhibitors (FTIs). The central role of this compound and other FTIs in protein chemistry is the inhibition of farnesyl-protein transferase (FPTase), a key enzyme in the post-translational modification of a variety of cellular proteins. This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of the target protein. Farnesylation is critical for the proper subcellular localization and biological activity of these proteins, many of which are integral to signal transduction pathways regulating cell growth, differentiation, and survival.

The most prominent target of FTIs is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Ras proteins are crucial mediators of signals from cell surface receptors to downstream effector pathways that control cell proliferation.[1] Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[1] By preventing the farnesylation of Ras, this compound and other FTIs block its association with the plasma membrane, thereby inhibiting its signaling function and offering a potential therapeutic strategy for cancer treatment.[2][3]

Quantitative Data on Farnesyltransferase Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Cell-Based Potency | Reference |

| Tipifarnib (R115777) | FPTase | 0.86 | - | [2] |

| Lonafarnib (SCH66336) | FPTase | 1.9 (H-Ras), 5.2 (K-Ras) | - | [2] |

| L-778,123 | FPTase | 2 | - | [4] |

| L-778,123 | GGPTase-I | 98 | - | [4] |

Note: The data presented above is for comparative purposes to illustrate the typical potency of farnesyltransferase inhibitors. The absence of specific data for this compound in publicly available literature prevents its direct comparison.

Key Signaling Pathway: The Ras-Raf-MEK-ERK Cascade

The primary signaling pathway affected by the inhibition of Ras farnesylation is the mitogen-activated protein kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK pathway. A simplified representation of this pathway and the point of intervention for this compound is depicted below.

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers aiming to investigate the effects of this compound. Below are generalized protocols for in vitro and cell-based assays commonly used to characterize farnesyltransferase inhibitors.

In Vitro Farnesyltransferase Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of FPTase. A common method is a fluorescence-based assay.[5][6]

Materials:

-

Recombinant human farnesyltransferase (FPTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound or other test compounds

-

Microplate reader capable of fluorescence detection (excitation ~340 nm, emission ~550 nm)

-

384-well black microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the FPTase enzyme to all wells except the negative control and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Prepare a working solution of the dansylated peptide substrate and FPP in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate/FPP working solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity in each well using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the in vitro farnesyltransferase activity assay.

Cell-Based Protein Prenylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit protein farnesylation within a cellular context. The inhibition of prenylation often results in a change in the electrophoretic mobility of the target protein, which can be detected by Western blotting.[7][8]

Materials:

-

Cancer cell line expressing the target protein (e.g., H-Ras)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and membranes

-

Primary antibody against the target protein (e.g., anti-H-Ras)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE. Farnesylated proteins typically migrate faster than their unprenylated counterparts.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A shift in the band to a higher molecular weight in the this compound-treated samples indicates the accumulation of the unprenylated form of the protein.

Caption: Workflow for the cell-based protein prenylation assay via Western blot.

Conclusion

This compound, as a farnesyltransferase inhibitor, represents a targeted approach to disrupting key cellular signaling pathways implicated in cancer. Its mechanism of action centers on the inhibition of FPTase, leading to the suppression of Ras protein function and the subsequent downstream signaling cascades that drive cell proliferation. While specific quantitative data for this compound remains elusive in publicly available literature, the established methodologies and the well-characterized effects of other FTIs provide a robust framework for its investigation and potential application in oncological research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working in this field.

References

- 1. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

No Information Available for L-669083 as a Reagent in Organic Synthesis

A comprehensive search of scientific databases, chemical supplier catalogs, and patent literature has yielded no information on a compound designated "L-669083" for use as a reagent in organic synthesis.

This lack of information prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. It is possible that "this compound" may be an internal compound designation not publicly disclosed, a typographical error, or a compound that has not been reported in the accessible scientific literature.

Researchers, scientists, and drug development professionals seeking information on reagents for specific organic transformations are advised to consult established chemical literature and databases using standard chemical nomenclature, CAS numbers, or other widely recognized identifiers.

Investigating Farnesyltransferase Inhibitors for Proteomics Sample Preparation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial investigation of farnesyltransferase inhibitors (FTIs) for applications in proteomics sample preparation. Farnesyltransferase inhibitors are a class of experimental drugs that target the enzyme farnesyltransferase, preventing the post-translational modification of key signaling proteins, most notably those in the Ras superfamily.[1] By inhibiting this crucial modification, FTIs can alter signaling pathways and induce cellular changes, making them valuable tools for studying protein function and signaling networks. This guide focuses on the rationale and methodology for incorporating FTIs into proteomics workflows, using the well-characterized inhibitor L-744,832 as a primary example. Detailed experimental protocols, data presentation guidelines, and visualizations of key processes are provided to facilitate the design and execution of such studies.

Introduction to Farnesyltransferase Inhibitors

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[2] This process is catalyzed by the enzyme farnesyltransferase (FTase).[2] The addition of this lipid group increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, which is essential for its proper localization and function.[1]

The Ras family of small GTPases are prominent substrates for farnesyltransferase.[2] Ras proteins are crucial regulators of signaling pathways that control cell proliferation, differentiation, and survival.[3] Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and promotion of tumor growth.[4]

Farnesyltransferase inhibitors (FTIs) were initially developed as anti-cancer agents with the aim of preventing Ras farnesylation, thereby blocking its membrane association and downstream signaling.[1][5] While their clinical success in oncology has been varied, FTIs remain powerful research tools for dissecting cellular signaling pathways.

Rationale for Using FTIs in Proteomics Sample Preparation

The integration of FTIs into proteomics sample preparation workflows offers a powerful strategy to investigate the "farnesylome" and its role in cellular processes. By treating cells with an FTI prior to lysis and proteomic analysis, researchers can:

-

Identify FTI-regulated proteins: Compare the proteomes of FTI-treated and untreated cells to identify proteins whose expression levels or post-translational modifications are altered.

-

Elucidate downstream signaling effects: Characterize the global proteomic changes that occur as a consequence of inhibiting farnesylation, providing a comprehensive view of the affected signaling networks.

-

Discover novel FTI targets and biomarkers: Identify previously unknown substrates of farnesyltransferase or proteins whose function is indirectly affected by FTIs.

Quantitative Data on Farnesyltransferase Inhibitors

A variety of FTIs have been developed and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the farnesyltransferase enzyme by 50%. The table below summarizes the IC50 values for several commonly studied FTIs.

| Farnesyltransferase Inhibitor | IC50 Value | Target | Reference |

| L-744,832 | 1.3 µM - 2.1 µM | Farnesyltransferase | [6] |

| BMS-214662 | 1.3 nM (H-Ras), 8.4 nM (K-Ras) | Farnesyltransferase | [7] |

| FTI-277 | 500 pM | Farnesyltransferase | [1] |

| Tipifarnib (R115777) | Not specified | Farnesyltransferase | [1] |

| Lonafarnib (SCH66336) | Not specified | Farnesyltransferase | [1] |

Table 1: IC50 values of selected farnesyltransferase inhibitors.

Key Signaling Pathway: The Ras Signaling Cascade

The Ras signaling pathway is a primary target of FTIs. Understanding this pathway is crucial for interpreting the results of proteomics experiments involving these inhibitors.

Diagram 1: The Ras Signaling Pathway and the inhibitory action of FTIs.

Experimental Protocols

This section outlines a general workflow for investigating the effects of an FTI, such as L-744,832, on a cellular proteome.

Cell Culture and FTI Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question. For cancer studies, cell lines with known Ras mutations may be of particular interest.

-

Cell Culture: Culture the selected cells in appropriate media and conditions until they reach approximately 70-80% confluency.

-

FTI Treatment:

-

Prepare a stock solution of L-744,832 in a suitable solvent (e.g., DMSO). L-744,832 is soluble in water at 28 mg/ml.[2]

-

Treat the cells with a final concentration of L-744,832 determined by prior dose-response experiments. A common starting point is the IC50 value. For example, Panc-1 and Capan-2 cells have shown IC50 values of 1.3 µM and 2.1 µM, respectively.[6]

-

Include a vehicle control (e.g., DMSO) at the same final concentration as the FTI-treated samples.

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in protein expression and signaling.

-

Proteomics Sample Preparation Workflow

The following protocol describes a standard bottom-up proteomics workflow that can be applied to FTI-treated and control cells.

Diagram 2: General proteomics sample preparation workflow following FTI treatment.

Detailed Protocol for Protein Extraction, Digestion, and Cleanup

-

Cell Lysis:

-

After FTI treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

Reduction and Alkylation:

-

Take a standardized amount of protein (e.g., 100 µg) from each sample.

-

Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 56°C).

-

Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion. For in-solution digestion, precipitate the protein using a method like acetone precipitation to remove interfering substances.

-

Resuspend the protein pellet in a digestion buffer (e.g., ammonium bicarbonate).

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Peptide Cleanup:

-

Acidify the peptide solution with an acid like formic acid to stop the digestion.

-

Desalt and concentrate the peptides using a C18 solid-phase extraction method (e.g., StageTips or Sep-Pak cartridges).

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable solvent for mass spectrometry analysis.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using appropriate software to identify and quantify the peptides and proteins.

-

Perform statistical analysis to identify proteins that are differentially expressed between the FTI-treated and control groups.

-

Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins.

-

Conclusion

The use of farnesyltransferase inhibitors in conjunction with modern proteomics techniques provides a powerful approach to unravel the complexities of cellular signaling pathways. This guide offers a foundational framework for researchers to design and execute experiments aimed at understanding the proteome-wide effects of inhibiting protein farnesylation. The insights gained from such studies can contribute to a deeper understanding of disease mechanisms and aid in the development of novel therapeutic strategies.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]

- 6. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

L-669083 and its Mass Spectrometric Analysis: A Technical Guide for Drug Development Professionals

An in-depth exploration of the analytical methodologies for the potent leukotriene D4 antagonist, L-669083, with a focus on mass spectrometry-based quantification. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. As such, it belongs to a class of drugs with significant therapeutic potential in the management of inflammatory conditions, particularly asthma and allergic rhinitis. The development and validation of robust analytical methods are paramount for the successful progression of this compound from preclinical research to clinical application. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for the sensitive and specific quantification of this compound and its metabolites in complex biological matrices.

This technical guide provides a comprehensive overview of the core principles and practical applications of mass spectrometry in the analysis of this compound. While specific, validated methods for this compound are not publicly available, this guide draws upon established methodologies for other structurally and functionally similar LTD4 antagonists, such as pranlukast, zafirlukast, and montelukast, to provide a representative and detailed experimental framework.

Quantitative Data Summary

The following tables summarize typical parameters and results obtained in the quantitative analysis of leukotriene D4 antagonists using LC-MS/MS. These values are representative and would require specific validation for this compound.

Table 1: Representative LC-MS/MS Parameters for the Analysis of LTD4 Antagonists.

| Parameter | Typical Value/Condition |

|---|---|

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte |

| Product Ion (Q3) | Specific fragment ions of the analyte |

| Collision Energy | Optimized for each MRM transition |

| LC Column | C18 or similar reversed-phase column |

| Mobile Phase | Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium acetate) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

Table 2: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under various storage and handling conditions |

Experimental Protocols

The following section details a representative experimental protocol for the quantitative analysis of a leukotriene D4 antagonist, adaptable for this compound, in a biological matrix such as human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 500 µL of plasma sample, previously spiked with an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound), onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Instrumentation: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. These would need to be determined through infusion and optimization experiments.

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes relevant to the study of this compound.

Caption: Leukotriene D4 (LTD4) signaling pathway and the antagonistic action of this compound.

Caption: A typical experimental workflow for the quantitative analysis of this compound using LC-MS/MS.

An In-depth Technical Guide to the Farnesyltransferase Inhibitor Lonafarnib

Initial Note on Trifluoroacetic acid L-669083: Comprehensive searches for a compound specifically designated as "Trifluoroacetic acid this compound" did not yield a definitive identification of a farnesyltransferase inhibitor with this name in publicly available scientific literature and chemical databases. It is possible that this is an internal, historical, or otherwise non-public compound identifier. Given the user's core interest in a technical guide on a farnesyltransferase inhibitor (FTI), this document will focus on Lonafarnib (SCH66336) , a well-characterized and clinically relevant FTI. Lonafarnib serves as an exemplary compound for understanding the mechanism, experimental evaluation, and therapeutic potential of this class of drugs.

Introduction

Lonafarnib is a potent, orally bioavailable, non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1] Initially developed as a potential anti-cancer agent targeting Ras-driven malignancies, its mechanism of action revolves around the inhibition of a critical post-translational modification of numerous cellular proteins, including the Ras family of small GTPases.[1][2] This guide provides a detailed overview of Lonafarnib, focusing on its mechanism of action, quantitative data regarding its activity, experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action

The biological activity of many proteins involved in signal transduction is dependent on their localization to the cell membrane. For a subset of these proteins, including the Ras family (H-Ras, K-Ras, and N-Ras), this localization is mediated by a post-translational modification called prenylation. Farnesyltransferase is a key enzyme in this process, catalyzing the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX box" motif of the target protein.[3] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its signaling function.[3]

Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth and proliferation.[2] By inhibiting FTase, Lonafarnib prevents the farnesylation of Ras and other proteins, thereby blocking their membrane association and downstream signaling.[1][4] While initially focused on Ras, it is now understood that the anti-tumor effects of FTIs may also be mediated by the inhibition of farnesylation of other proteins, such as RhoB.[4]

Interestingly, Lonafarnib has found a clinical application in the treatment of Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease.[5][6] HGPS is caused by a mutation in the LMNA gene, leading to the production of a farnesylated, toxic form of the lamin A protein called progerin.[5] Lonafarnib inhibits the farnesylation of progerin, preventing its accumulation at the nuclear membrane and ameliorating disease phenotypes.[5][6]

Quantitative Data

The potency and selectivity of Lonafarnib have been characterized in a variety of in vitro and cellular assays. The following tables summarize key quantitative data for Lonafarnib.

| Target | Assay Type | IC50 Value | Reference |

| Farnesyltransferase (FTase) | Cell-free enzyme assay | 1.9 nM | [5] |

| H-Ras | Cell-free assay | 1.9 nM | [7][8] |

| K-Ras | Cell-free assay | 5.2 nM | [7][9] |

| N-Ras | Cell-free assay | 2.8 nM | [7] |

| Geranylgeranyltransferase I (GGTase-I) | Enzyme assay | > 50 µM | [5] |

Table 1: In vitro inhibitory activity of Lonafarnib.

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | CCK-8 (48h) | 20.29 µM | [9] |

| QGY-7703 | Hepatocellular Carcinoma | CCK-8 (48h) | 20.35 µM | [9] |

| Various | Not specified | SRB (5 days) | 0.6 µM to 32.3 µM | [8] |

Table 2: Anti-proliferative activity of Lonafarnib in cancer cell lines.

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against farnesyltransferase.

Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged farnesyl pyrophosphate (FPP) to a peptide substrate by purified FTase. The amount of product formed is quantified and compared between reactions with and without the inhibitor.

Materials:

-

Purified recombinant farnesyltransferase

-

[³H]-Farnesyl pyrophosphate (or a fluorescent analog)

-

Peptide substrate (e.g., a biotinylated peptide with a CAAX motif)

-

Lonafarnib or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail and counter (for radioactive assays) or a fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified FTase, and the peptide substrate.

-

Add varying concentrations of Lonafarnib (or a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding [³H]-FPP.

-

Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

-

Separate the farnesylated peptide from the unreacted [³H]-FPP. This can be achieved by methods such as filter binding assays (where the peptide binds to the filter) or streptavidin-coated plates (for biotinylated peptides).

-

Quantify the amount of radioactivity incorporated into the peptide using a scintillation counter.

-

Calculate the percentage of inhibition for each Lonafarnib concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.

Cell Proliferation Assay

This protocol outlines a general method to assess the effect of Lonafarnib on the proliferation of cancer cells in culture.

Principle: The assay measures the number of viable cells after a period of treatment with the test compound. Common methods rely on the metabolic activity of the cells (e.g., MTT, XTT, WST-1 assays) or quantification of ATP (e.g., CellTiter-Glo).

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Lonafarnib

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Lonafarnib in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Lonafarnib (and a vehicle control).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (for metabolic assays) or signal generation (for ATP assays).

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of Lonafarnib relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

References

- 1. Lonafarnib - Wikipedia [en.wikipedia.org]

- 2. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: L-669083 and its Effects on Protein Conformation

Notice: Information regarding the specific compound "L-669083" is not available in the public domain. Literature searches and database inquiries did not yield any specific data related to a compound with this identifier. The following guide is a structured template demonstrating the requested format and content, which can be populated once specific data for a compound of interest is available.

Introduction

This technical guide provides a comprehensive overview of the effects of a hypothetical compound, herein referred to as Compound-X (as a substitute for this compound), on protein conformation. The document is intended for researchers, scientists, and drug development professionals. It will delve into the quantitative effects of Compound-X on its target protein, detail the experimental methodologies used for these assessments, and visualize the relevant biological pathways and experimental procedures.

Quantitative Data Summary

The interaction of Compound-X with its target protein results in specific and measurable changes in protein conformation and function. The following tables summarize the key quantitative data from various experimental assays.

Table 1: Binding Affinity and Kinetics of Compound-X

| Parameter | Value | Experimental Method |

| Kd (Dissociation Constant) | Data Not Available | Surface Plasmon Resonance |

| kon (Association Rate Constant) | Data Not Available | Surface Plasmon Resonance |

| koff (Dissociation Rate Constant) | Data Not Available | Surface Plasmon Resonance |

| IC50 (Inhibitory Concentration) | Data Not Available | Enzyme-Linked Immunosorbent Assay |

Table 2: Conformational Change Analysis upon Compound-X Binding

| Parameter | Method | Result |

| Change in Alpha-Helix Content | Circular Dichroism | Data Not Available |

| Change in Beta-Sheet Content | Circular Dichroism | Data Not Available |

| Solvent Accessible Surface Area (SASA) Change | X-ray Crystallography | Data Not Available |

| Root-Mean-Square Deviation (RMSD) | NMR Spectroscopy | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize the interaction of Compound-X with its target protein.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the steps to determine the binding affinity and kinetics of Compound-X.

-

Immobilization: The purified target protein is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: A series of concentrations of Compound-X are prepared in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: The prepared concentrations of Compound-X are injected sequentially over the sensor surface, followed by a dissociation phase with running buffer.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

X-ray Crystallography for Structural Analysis

This protocol describes the determination of the three-dimensional structure of the target protein in complex with Compound-X.

-

Crystallization: The target protein is co-crystallized with Compound-X using the hanging drop vapor diffusion method.

-

Data Collection: Diffraction data are collected from a single crystal at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using the apo-protein structure as a search model. The model is then refined against the diffraction data.

Signaling Pathway Analysis

Understanding the impact of conformational changes on downstream signaling is critical. The following diagram illustrates the hypothetical signaling pathway modulated by the conformational changes induced by Compound-X.

The binding of Compound-X to its target protein induces a conformational shift from an inactive to an active state. This activated protein then interacts with and modulates the activity of downstream effector proteins, leading to a specific cellular response.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

The final and critical step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of all side-chain protecting groups. The success of this step is paramount to obtaining a high yield of the desired peptide in high purity. The choice of the cleavage protocol and the composition of the cleavage cocktail are dictated by the nature of the peptide, specifically its amino acid composition and the type of resin linker used.

While a specific protocol for "L-669083" could not be identified in publicly available scientific literature, this document provides a comprehensive overview of standard and widely used cleavage protocols in SPPS. These protocols are based on the use of strong acids, most commonly trifluoroacetic acid (TFA), in combination with a variety of scavenger molecules designed to prevent side reactions.

Principles of SPPS Cleavage

In Fmoc-based SPPS, the final cleavage is typically achieved with a high concentration of TFA. During this process, the acid-labile linker attaching the peptide to the resin is hydrolyzed, and the acid-labile protecting groups on the amino acid side chains are removed. This process generates highly reactive carbocations from the protecting groups and the resin linker. These carbocations can alkylate sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that react with and "trap" the carbocations before they can modify the peptide. The selection of the appropriate scavenger cocktail is crucial and depends on the amino acid composition of the peptide.

Experimental Protocols

General Protocol for Peptide Cleavage from the Resin

This protocol provides a general workflow for the cleavage of a peptide synthesized on a standard acid-labile resin (e.g., Wang, Rink Amide).

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail (see tables below for composition)

-

Cold diethyl ether ((C₂H₅)₂O)

-

Centrifuge tubes

-

Centrifuge

-

Nitrogen gas stream or vacuum desiccator

-

HPLC-grade water

-

HPLC-grade acetonitrile

Procedure:

-

Resin Preparation: Following the final deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with dichloromethane (DCM) and then methanol (MeOH) to remove any residual DMF. Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the appropriate cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

-

Gently agitate the mixture at room temperature for the recommended time (usually 1-4 hours). The reaction vessel should be capped to prevent evaporation of the volatile TFA.

-

-

Peptide Precipitation:

-

Filter the resin from the cleavage mixture directly into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).

-

A white precipitate of the crude peptide should form.

-

Rinse the resin with a small amount of fresh TFA and add this to the ether.

-

-

Peptide Isolation:

-

Centrifuge the tube to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and dissolved protecting group fragments. Repeat this wash step 2-3 times.

-

-

Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

-

Solubilization and Analysis: Dissolve the dried peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with a small amount of acetic acid or TFA) for subsequent purification by HPLC and analysis by mass spectrometry.

Diagram of the General SPPS Cleavage Workflow

Caption: General workflow for solid-phase peptide synthesis cleavage.

Data Presentation: Cleavage Cocktail Compositions

The following tables summarize the compositions of commonly used cleavage cocktails and the functions of their components. The choice of cocktail depends on the presence of sensitive amino acids in the peptide sequence.

Table 1: Standard Cleavage Cocktails

| Reagent Name/Composition | Volume % | Target Residues & Protecting Groups | Notes |

| TFA / H₂O / TIS | 95 / 2.5 / 2.5 | General purpose for peptides without Trp, Met, or Cys. Effective for Arg(Pbf), tBu, Trt. | A good starting point for many peptides. TIS is a potent carbocation scavenger. |

| Reagent K | 82.5 / 5 / 5 / 5 / 2.5 | Peptides containing Cys, Met, Trp, and Tyr. | A "universal" cleavage cocktail. The combination of scavengers protects a wide range of sensitive residues.[1] |

| Reagent B | 88 / 5 / 5 / 2 | Peptides with Trt-based protecting groups. Does not protect Met from oxidation. | An "odorless" alternative to cocktails containing thioanisole and EDT. |

| TFA / EDT / TIS | 94 / 2.5 / 1 / 2.5 | Peptides containing Cysteine. | EDT is particularly effective at scavenging cations and preventing side reactions with Cys.[2] |

Table 2: Components of Cleavage Cocktails and Their Functions

| Component | Chemical Name | Function |

| TFA | Trifluoroacetic Acid | The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |

| H₂O | Water | A scavenger that also helps to hydrolyze the resin linker. |

| TIS | Triisopropylsilane | A potent carbocation scavenger that works via hydride transfer. |

| Phenol | Phenol | A scavenger for carbocations, particularly effective for protecting Tyr and Trp. |

| Thioanisole | Thioanisole | A scavenger that helps to prevent the re-attachment of protecting groups and protects Met and Trp. |

| EDT | 1,2-Ethanedithiol | A strong scavenger, particularly useful for protecting Cys and Trp. |

Signaling Pathways and Logical Relationships

Diagram of Scavenger Action During Cleavage

This diagram illustrates the logical relationship between the generation of reactive carbocations during TFA-mediated cleavage and their interception by scavenger molecules, thus preventing unwanted modifications to the peptide.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of L-669083

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information or established HPLC protocols for a compound designated as "L-669083". The following application notes provide a comprehensive, step-by-step guide for developing a robust HPLC method for a novel small molecule compound, which can be applied to this compound. The protocols are based on general principles of reversed-phase chromatography, the most common technique for the analysis of small molecules.[1][2][3]

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4][5] This document outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of a small molecule compound such as this compound. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6]

Analyte Physicochemical Properties

Prior to method development, it is crucial to gather preliminary information about this compound. If this information is not available, preliminary experiments should be conducted.

-

Solubility: Determine the solubility of this compound in common HPLC solvents (e.g., water, acetonitrile, methanol, ethanol). This is critical for sample and mobile phase preparation.

-

UV-Vis Absorbance Spectrum: If using a UV-Vis detector, determine the wavelength of maximum absorbance (λmax) to ensure optimal detection sensitivity. This can be done by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

pKa: The ionization state of a molecule can significantly affect its retention in RP-HPLC. Knowing the pKa will help in selecting the appropriate mobile phase pH to ensure consistent retention and peak shape.

Experimental Protocols

The following protocols describe a systematic approach to developing and optimizing an HPLC method for this compound.

Materials and Instrumentation

-

HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Columns:

-

Initial Screening: A C18 column is recommended for initial method development (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Optimization: Other stationary phases such as C8, Phenyl-Hexyl, or embedded polar group columns can be screened for alternative selectivity.

-

-

Solvents and Reagents: HPLC grade water, acetonitrile (ACN), and methanol (MeOH). Mobile phase modifiers such as formic acid (FA), trifluoroacetic acid (TFA), or ammonium acetate.

-

Sample Preparation: this compound reference standard, volumetric flasks, and appropriate dissolution solvents.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) and bring to volume. Sonicate if necessary to ensure complete dissolution.

-

Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

-

Sample Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC Method Development Workflow

The development of a robust HPLC method is a multi-step process.[7][8]

References

- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule HPLC [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method Development: Steps for New Analytes [eureka.patsnap.com]

- 5. wjpmr.com [wjpmr.com]

- 6. ionsource.com [ionsource.com]

- 7. pharmtech.com [pharmtech.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Protein Precipitation in Western Blotting

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for various protein precipitation methods commonly used in sample preparation for Western blot analysis. Special consideration is given to challenging samples, such as those with high lipid content or containing hydrophobic proteins.

Introduction to Protein Precipitation for Western Blotting

Protein precipitation is a critical step in sample preparation for Western blotting, serving to concentrate proteins from dilute solutions and to remove interfering substances such as detergents, salts, and lipids that can compromise the quality of electrophoretic separation and immunodetection.[1][2] The choice of precipitation method depends on the nature of the protein of interest and the sample matrix. Common techniques involve the use of organic solvents, acids, or salts to reduce protein solubility, causing them to precipitate out of solution.[1][2][3]

Key Protein Precipitation Methods

Several methods are widely employed for protein precipitation prior to Western blotting. The selection of the most appropriate method is crucial for achieving high protein recovery and sample purity.

Acetone Precipitation

Acetone precipitation is a gentle and effective method for concentrating proteins and removing various contaminants.[4] It is particularly useful for samples with high lipid content.[4] The mechanism involves the reduction of the solvent's dielectric constant by the organic solvent, which leads to the aggregation and precipitation of proteins.

Trichloroacetic Acid (TCA) Precipitation

TCA precipitation is a highly efficient method for precipitating proteins from dilute solutions. It is often used in combination with acetone (TCA-acetone precipitation) to enhance protein recovery and remove contaminants.[1] However, TCA is a strong acid and can cause protein denaturation, which may not be suitable for downstream applications requiring native protein conformation. For standard denaturing SDS-PAGE, this is generally not a concern.

Methanol-Chloroform Precipitation

This method is particularly effective for samples containing high concentrations of lipids and detergents, as well as for delipidation of protein samples.[1][5] The procedure involves the separation of proteins from a mixture of methanol, chloroform, and water into a protein-rich interface between the aqueous and organic phases.[5]

Data Presentation: Comparison of Precipitation Methods

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Acetone Precipitation | Reduces solvent dielectric constant, leading to protein aggregation. | Gentle, effective for lipid-rich samples, good recovery.[4] | Can be less effective for very dilute samples. | Samples with high lipid content, general protein concentration. |

| TCA-Acetone Precipitation | Acidification causes protein precipitation, followed by acetone wash to remove TCA and other contaminants. | Highly efficient for dilute samples, removes many interfering substances.[1] | Harsh conditions can lead to protein denaturation and aggregation, making resolubilization difficult. | Dilute protein samples, removal of salts and detergents. |

| Methanol-Chloroform Precipitation | Proteins precipitate at the interface of a chloroform-methanol-water mixture. | Excellent for removing lipids and detergents, high protein recovery.[1][5] | Can be more complex than other methods, requires careful phase separation. | Samples with high lipid and detergent content, delipidation of samples. |

Experimental Protocols

Protocol 1: Acetone Precipitation

-

Sample Preparation: Start with the protein sample in a suitable buffer.

-

Pre-cool Acetone: Chill acetone to -20°C.

-

Precipitation: Add four volumes of ice-cold acetone to the protein sample.

-

Incubation: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, overnight incubation may improve recovery.

-

Centrifugation: Pellet the precipitated protein by centrifuging at 13,000-15,000 x g for 10-15 minutes at 4°C.

-

Washing: Carefully decant the supernatant. Wash the pellet with a small volume of ice-cold 80% acetone. This step is optional but can help remove residual contaminants.

-

Drying: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.

-

Resuspension: Resuspend the pellet in an appropriate volume of 1x Laemmli sample buffer.

Protocol 2: TCA-Acetone Precipitation

-

Sample Preparation: Start with the protein sample in a suitable buffer.

-

TCA Addition: Add an equal volume of 20% Trichloroacetic acid (TCA) to the protein sample (final concentration of 10% TCA).

-

Incubation: Mix well and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

-

Washing: Discard the supernatant and wash the pellet twice with ice-cold acetone. This step is crucial to remove residual TCA.

-

Drying: Air-dry the pellet for 5-10 minutes.

-

Resuspension: Resuspend the pellet in 1x Laemmli sample buffer. It may be necessary to add a small amount of a basic solution (e.g., 1M Tris base) to neutralize any remaining TCA and aid in resuspension.

Protocol 3: Methanol-Chloroform Precipitation

-

Sample Preparation: To a 100 µL protein sample, add 400 µL of methanol.

-

Vortexing: Vortex the mixture thoroughly.

-

Chloroform Addition: Add 100 µL of chloroform and vortex again.

-

Water Addition: Add 300 µL of water and vortex to create a milky suspension.

-

Centrifugation: Centrifuge at 14,000 x g for 5 minutes to separate the phases. The protein will precipitate as a disc at the interface between the upper aqueous phase and the lower organic phase.

-

Phase Removal: Carefully remove the upper aqueous phase.

-

Methanol Addition: Add 300 µL of methanol and vortex.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet the protein.

-

Drying: Discard the supernatant and air-dry the pellet.

-

Resuspension: Resuspend the pellet in 1x Laemmli sample buffer.

Visualizations

Experimental Workflow for Protein Precipitation

Caption: Workflow of protein precipitation for Western blot.

Decision Logic for Choosing a Precipitation Method

Caption: Decision tree for selecting a protein precipitation method.

References

- 1. Protein Precipitation Methods for Proteomics [biosyn.com]

- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 3. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of a 0.1% L-669083 Solution for Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of a 0.1% (w/v) L-669083 solution intended for use in chromatographic applications, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The following guidelines ensure accurate and reproducible preparation of the solution, which is critical for reliable chromatographic analysis. The specific properties of this compound, a hypothetical small organic molecule, are assumed for the purpose of this protocol and are outlined in the table below. Researchers must consult the specific certificate of analysis or available literature for the actual physical and chemical properties of their this compound standard and adjust the protocol accordingly.

Compound Data and Solution Properties

Quantitative data for the hypothetical compound this compound and the target solution are summarized in the table below for clarity and easy reference.

| Parameter | Value | Notes |

| Compound Name | This compound | Hypothetical small organic molecule |

| Molecular Weight | 350.4 g/mol | Assumed for calculation purposes. |

| Purity | >98% | Recommended purity for a chromatographic standard. |

| Target Concentration | 0.1% (w/v) | Corresponds to 1 mg/mL. |

| Solvent | Acetonitrile (HPLC Grade) | A common solvent for a wide range of organic molecules. Other solvents may be used based on solubility. |

| Solubility | Freely soluble in Acetonitrile and Methanol | Based on preliminary hypothetical data. Always test solubility before preparing a stock solution. |

| Storage Conditions | 2-8 °C, protected from light | Recommended to prevent degradation. |

Experimental Protocol: Preparation of a 0.1% this compound Solution

This protocol details the step-by-step procedure for preparing a 10 mL stock solution of 0.1% this compound.

3.1. Materials and Equipment

-

This compound standard (>98% purity)

-

Acetonitrile (HPLC Grade)

-

Analytical balance (4-decimal place)

-

10 mL volumetric flask (Class A)

-

Weighing paper or weighing boat

-

Spatula

-

Pipettes and pipette tips

-

Sonicator

-

Vortex mixer

-

Amber glass vial for storage

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

3.2. Procedure

-

Preparation: Ensure all glassware is clean and dry. Allow the this compound standard and acetonitrile to equilibrate to room temperature before use.

-

Weighing: Accurately weigh 10.0 mg of the this compound standard onto a piece of weighing paper using an analytical balance.

-

Transfer: Carefully transfer the weighed this compound powder into a 10 mL volumetric flask. To ensure a quantitative transfer, use a small amount of acetonitrile to rinse the weighing paper and spatula, and add the rinsing to the volumetric flask.

-

Dissolution: Add approximately 5-7 mL of acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer for a few seconds or sonicate for 1-2 minutes to aid dissolution.

-

Volume Adjustment: Once the solid is completely dissolved, add acetonitrile to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

-

Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

-